4-(2-Bromoethyl)-3,5-dimethylisoxazole

Übersicht

Beschreibung

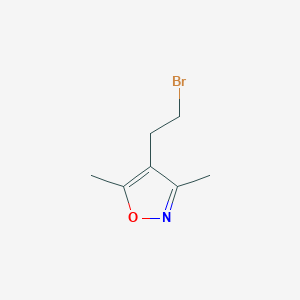

4-(2-Bromoethyl)-3,5-dimethylisoxazole is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromoethyl group attached to the isoxazole ring, along with two methyl groups at the 3 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-3,5-dimethylisoxazole typically involves the bromination of 3,5-dimethylisoxazole followed by the introduction of the bromoethyl group. One common method includes the reaction of 3,5-dimethylisoxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromo group. This is followed by the reaction with ethylene oxide to introduce the bromoethyl group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Bromoethyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromo group to other functional groups like alcohols or amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include oxides and other oxidized derivatives.

Reduction: Products include alcohols and amines.

Wissenschaftliche Forschungsanwendungen

4-(2-Bromoethyl)-3,5-dimethylisoxazole has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Bromoethyl)-3,5-dimethylisoxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.

Vergleich Mit ähnlichen Verbindungen

4-(2-Chloroethyl)-3,5-dimethylisoxazole: Similar structure but with a chloro group instead of a bromo group.

4-(2-Iodoethyl)-3,5-dimethylisoxazole: Similar structure but with an iodo group instead of a bromo group.

3,5-Dimethylisoxazole: Lacks the bromoethyl group.

Uniqueness: 4-(2-Bromoethyl)-3,5-dimethylisoxazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential biological activity. The bromo group is more reactive than chloro or iodo groups, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biologische Aktivität

4-(2-Bromoethyl)-3,5-dimethylisoxazole is a compound of interest due to its potential biological activity, particularly in the context of cancer therapy and epigenetic regulation. This article delves into the biological mechanisms, pharmacological effects, and research findings associated with this compound.

Chemical Structure and Properties

This compound features a bromoethyl group attached to a 3,5-dimethylisoxazole core. The presence of the bromoethyl group enhances its reactivity, allowing for various synthetic applications and biological interactions.

The compound's mechanism of action primarily involves its interaction with bromodomains, which are protein domains that recognize acetylated lysines on histones. This interaction plays a crucial role in the regulation of gene transcription and chromatin dynamics.

- Bromodomain Interaction : The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine bioisostere, effectively displacing acetylated histone-mimicking peptides from bromodomains. This competitive inhibition can lead to antiproliferative and anti-inflammatory effects in various cancer cell lines .

Antiproliferative Effects

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against several cancer cell lines. For instance:

- Colorectal Cancer : A study identified a derivative compound (22) that inhibited the proliferation of HCT116 colorectal cancer cells with an IC50 value of 162 nM. This compound also showed enhanced antitumor efficacy in mouse models with a tumor suppression rate of 56.1% .

Inhibition of BRD4

The compound has been optimized to target the bromodomain-containing protein 4 (BRD4), which is implicated in various cancers:

- Binding Affinity : Structural studies revealed that modifications to the 3,5-dimethylisoxazole core could enhance binding affinity to BRD4. The most potent inhibitors demonstrated IC50 values significantly lower than previous compounds, indicating improved efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives:

- Study on Acute Myeloid Leukemia :

- Optimization Studies :

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Stability : The compound is stable under physiological conditions but may undergo degradation over time, which can influence its biological effectiveness.

- Transport Mechanisms : Studies indicate that the compound interacts with specific transporters that facilitate its cellular uptake and distribution within tissues.

Comparative Analysis

A comparative analysis of related compounds shows that while many share structural similarities with this compound, their biological activities can differ significantly based on functional group modifications:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound 22 | Bivalent inhibitor targeting BRD4 | IC50 = 162 nM against colorectal cancer |

| Compound 14 | Monovalent BRD4 inhibitor | Lower potency compared to compound 22 |

| Other Derivatives | Variations in side chains | Variable effects on different cancer types |

Eigenschaften

IUPAC Name |

4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPUEMZGYPSUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398852 | |

| Record name | 4-(2-BROMOETHYL)-3,5-DIMETHYLISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83467-35-0 | |

| Record name | 4-(2-Bromoethyl)-3,5-dimethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83467-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-BROMOETHYL)-3,5-DIMETHYLISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.